5-溴-N-异丁基-3-甲基-2-吡啶胺

描述

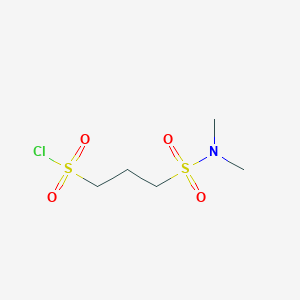

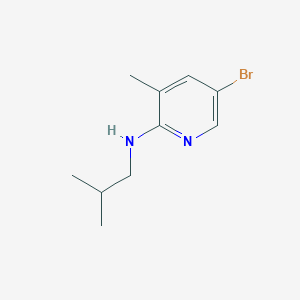

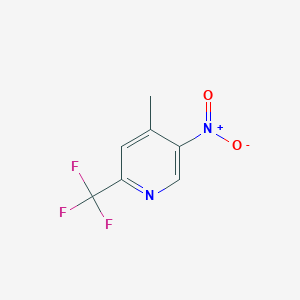

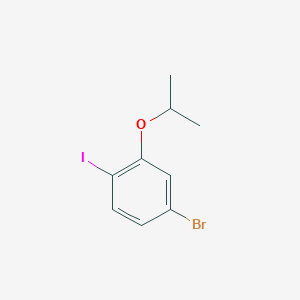

“5-Bromo-N-isobutyl-3-methyl-2-pyridinamine” is a chemical compound with the molecular formula C10H15BrN2 . It has an average mass of 243.143 Da and a monoisotopic mass of 242.041855 Da .

Molecular Structure Analysis

The molecular structure of “5-Bromo-N-isobutyl-3-methyl-2-pyridinamine” consists of a pyridine ring, which is a six-membered ring with one nitrogen atom, substituted with a bromine atom, an isobutyl group, and a methyl group .

Chemical Reactions Analysis

While specific chemical reactions involving “5-Bromo-N-isobutyl-3-methyl-2-pyridinamine” are not available, brominated compounds are often used in substitution reactions in organic chemistry .

科学研究应用

Synthesis of Novel Pyridine-Based Derivatives

- Scientific Field: Medicinal Chemistry

- Summary of Application: This compound is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions .

- Methods of Application: The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids is catalyzed by palladium .

- Results or Outcomes: The reaction produced a series of novel pyridine derivatives in moderate to good yield . These derivatives were studied using Density Functional Theory (DFT) methods, which described possible reaction pathways and identified potential candidates as chiral dopants for liquid crystals .

Synthesis of Enantiomers of 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide

- Scientific Field: Medicinal Chemistry

- Summary of Application: The enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide have been synthesized and chosen as research candidates .

- Methods of Application: The synthesis involved the creation of the enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide .

- Results or Outcomes: The stereostructures of the synthesized compounds were researched, and the absolute configurations were confirmed by electronic circular dichroism (ECD), optical rotation (OR), and quantum chemical calculations . The compounds were found to inhibit the activity of PI3Kα kinase, with IC50 values of 1.08 and 2.69 μM, respectively .

Hydrolysis of Phenylboronic Pinacol Esters

- Scientific Field: Biochemistry

- Summary of Application: This compound is used in the study of the hydrolysis of phenylboronic pinacol esters at physiological pH . These esters are considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

- Methods of Application: The study involves the hydrolysis of phenylboronic pinacol esters . The kinetics of the reaction is dependent on the substituents in the aromatic ring .

- Results or Outcomes: The study found that these compounds are only marginally stable in water . The rate of the reaction is considerably accelerated at physiological pH .

Protodeboronation of Pinacol Boronic Esters

- Scientific Field: Organic Chemistry

- Summary of Application: This compound is used in the catalytic protodeboronation of pinacol boronic esters . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

- Methods of Application: The study involves the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .

- Results or Outcomes: The study reported a valuable but previously unknown transformation .

Synthesis of Pyridinesulfonamide Derivatives

- Scientific Field: Medicinal Chemistry

- Summary of Application: Pyridinesulfonamide is an important fragment which has a wide range of applications in novel drugs . The R- and S-isomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide have been synthesized .

- Methods of Application: The synthesis involved the creation of the enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide .

- Results or Outcomes: The stereostructures of the synthesized compounds were researched, and the absolute configurations were confirmed by electronic circular dichroism (ECD), optical rotation (OR), and quantum chemical calculations . The compounds were found to inhibit the activity of PI3Kα kinase, with IC50 values of 1.08 and 2.69 μM, respectively .

Suzuki–Miyaura Coupling

- Scientific Field: Organic Chemistry

- Summary of Application: This compound is used in the Suzuki–Miyaura coupling , a type of cross-coupling reaction, used in organic chemistry to synthesize poly-olefins, styrenes, and substituted biphenyls .

- Methods of Application: The Suzuki–Miyaura coupling involves the reaction of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .

- Results or Outcomes: The reaction allows for the formation of carbon-carbon bonds in a reliable and efficient manner .

属性

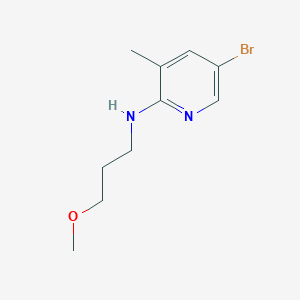

IUPAC Name |

5-bromo-3-methyl-N-(2-methylpropyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrN2/c1-7(2)5-12-10-8(3)4-9(11)6-13-10/h4,6-7H,5H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSONKVHJGUTZSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1NCC(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-N-isobutyl-3-methyl-2-pyridinamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(Aminomethyl)-2-pyridinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine](/img/structure/B1442007.png)

![8-Fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1442009.png)